Hypothetical Synthesis of 3-Tetradecyne, 14,14-dimethoxy-: A Technical Guide
Hypothetical Synthesis of 3-Tetradecyne, 14,14-dimethoxy-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for 3-Tetradecyne, 14,14-dimethoxy-. To date, a direct and established synthesis for this specific compound has not been reported in the surveyed scientific literature. The methodologies presented are based on well-established, analogous chemical transformations and are intended to serve as a foundational guide for researchers. All experimental procedures should be conducted with appropriate safety precautions and optimization may be required.
Introduction
Long-chain alkynes functionalized with acetal groups represent a class of molecules with potential applications in organic synthesis, materials science, and as building blocks in the development of novel therapeutic agents. The presence of a terminal dimethoxy acetal provides a protected aldehyde functionality that can be revealed under specific acidic conditions, allowing for further chemical modifications. The internal alkyne offers a site for various transformations, including click chemistry, hydrogenations, and carbon-carbon bond-forming reactions. This guide details a hypothetical, multi-step synthesis of 3-Tetradecyne, 14,14-dimethoxy-.
Proposed Synthetic Pathway
A plausible retrosynthetic analysis suggests that 3-Tetradecyne, 14,14-dimethoxy- can be constructed by coupling a C11 electrophile with a propynyl anion equivalent or by extending the chain of a smaller protected alkyne. A practical forward synthesis could commence from a commercially available long-chain bromo-alcohol, proceeding through protection of the hydroxyl group, chain extension, and subsequent formation of the alkyne.
A proposed four-step synthesis is outlined below:
-
Protection of the Alcohol: 11-Bromo-1-undecanol is reacted with dihydropyran (DHP) to protect the hydroxyl group as a tetrahydropyranyl (THP) ether.
-
Chain Extension: The resulting protected bromo-undecanol undergoes nucleophilic substitution with the acetylide anion generated from propyne.
-
Deprotection: The THP protecting group is removed under acidic conditions to reveal the primary alcohol.
-
Oxidation and Acetal Formation: The primary alcohol is oxidized to the corresponding aldehyde, which is then converted to the dimethoxy acetal.
Experimental Protocols
The following are detailed, hypothetical experimental procedures for the synthesis of 3-Tetradecyne, 14,14-dimethoxy-.
Step 1: Synthesis of 2-((11-Bromoundecyl)oxy)tetrahydro-2H-pyran
-
Reaction: Protection of the hydroxyl group of 11-bromo-1-undecanol.
-
Methodology: To a solution of 11-bromo-1-undecanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C is added pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Dihydropyran (DHP, 1.2 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 14-((Tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne
-
Reaction: Alkylation of propyne with the protected bromo-undecanol.
-
Methodology: A solution of propyne in tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise to generate the lithium acetylide. The solution is stirred at this temperature for 30 minutes. A solution of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is slowly warmed to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.
Step 3: Synthesis of Tetradec-2-yn-14-ol
-
Reaction: Deprotection of the THP ether.
-
Methodology: To a solution of 14-((tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne (1.0 eq) in methanol (0.5 M) is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic solution is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude alcohol is purified by column chromatography.
Step 4: Synthesis of 3-Tetradecyne, 14,14-dimethoxy-
-
Reaction: Oxidation of the alcohol to an aldehyde followed by acetal formation.
-
Methodology:
-
Oxidation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C is added dimethyl sulfoxide (DMSO, 2.0 eq) dropwise. After stirring for 15 minutes, a solution of tetradec-2-yn-14-ol (1.0 eq) in DCM is added. The mixture is stirred for 1 hour at -78 °C. Triethylamine (5.0 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is used in the next step without further purification.
-
Acetal Formation: The crude aldehyde is dissolved in anhydrous methanol. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 eq), is added. The reaction is stirred at room temperature overnight. The reaction is neutralized with a saturated solution of sodium bicarbonate and the methanol is removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 3-Tetradecyne, 14,14-dimethoxy-, is purified by column chromatography.
-
Data Presentation
| Step | Reactant(s) | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 11-Bromo-1-undecanol | 2-((11-Bromoundecyl)oxy)tetrahydro-2H-pyran | DHP, PPTS | DCM | 0 to RT | 12 | 95 |
| 2 | 2-((11-Bromoundecyl)oxy)tetrahydro-2H-pyran, Propyne | 14-((Tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne | n-BuLi | THF | -78 to RT | 12 | 80 |
| 3 | 14-((Tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne | Tetradec-2-yn-14-ol | PPTS | Methanol | RT | 4 | 90 |
| 4 | Tetradec-2-yn-14-ol | 3-Tetradecyne, 14,14-dimethoxy- | 1. (COCl)₂, DMSO, TEA2. MeOH, p-TSA | DCM, Methanol | -78 to RT | 12 | 75 (over 2 steps) |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Tetradecyne, 14,14-dimethoxy-.
Logical Relationship of Functional Group Transformations
Caption: Key functional group interconversions in the proposed synthesis.
